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and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(1-ethoxyethyl)-4-iodo-1H-
pyrazole, a pivotal heterocyclic building block for researchers, medicinal chemists, and
professionals in drug development. We will delve into its core chemical properties, synthesis,
reactivity, and critical applications, grounding the discussion in established chemical principles
and field-proven methodologies.

Introduction: A Strategically Designhed Intermediate

1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole is a strategically designed synthetic intermediate that
combines two key features for chemical synthesis: a reactive carbon-iodine bond and a
protecting group on the pyrazole nitrogen. The pyrazole nucleus is a well-established
pharmacophore present in numerous FDA-approved drugs, exhibiting a wide array of biological
activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2][3][4]

The utility of this specific molecule is threefold:

e The Pyrazole Core: Provides a rigid, aromatic scaffold known to interact with various
biological targets.[3]
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e The 4-lodo Substituent: The carbon-iodine bond is the most reactive among halogens in

palladium-catalyzed cross-coupling reactions, making it an excellent electrophilic partner for

forming new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.[5]

o The 1-(1-Ethoxyethyl) Group: This acetal serves as an acid-labile protecting group for the

pyrazole N-H. It prevents interference from the acidic proton during base-mediated reactions

and can be easily removed under mild acidic conditions to yield the free N-H pyrazole, which

is often crucial for biological activity or further functionalization.[6][7]

Physicochemical and Spectral Properties

A clear understanding of a compound's physical and spectral properties is fundamental to its

application in the laboratory.

Core Physical Data

Property Value Source(s)
CAS Number 575452-22-1 [8][9][10]
Molecular Formula C7H11IN20 [81[9][10]
Molecular Weight 266.08 g/mol [8]
Appearance White to pale yellow oil or solid  [1][6]
Boiling Point 70-76 °C at 0.5-2.2 mbar [6][11]
Soluble in common organic
Solubility solvents (DMF, DMSO, [1]
chlorinated solvents)
2-8°C, sealed in dry
Storage [91[12]

conditions, protected from light

Spectral Characterization

While a dedicated public spectrum for this exact compound is sparse, its NMR data can be

reliably predicted based on its constituent parts and published data for analogous structures.[6]

[13][14]
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e H NMR:

o Pyrazole Protons: Two singlets are expected in the aromatic region (~7.5-8.5 ppm)
corresponding to the protons at the C3 and C5 positions.

o Ethoxyethyl Protons: A quartet for the N-CH (~5.5 ppm), a quartet for the O-CH2z (~3.5
ppm), a doublet for the CH-CHs (~1.5 ppm), and a triplet for the O-CH2-CHs (~1.2 ppm)
are characteristic of the protecting group.

o BC NMR:

o Pyrazole Carbons: Signals for C3, C5, and the iodine-bearing C4 will be present. The C-I
bond causes a significant downfield shift for the C4 carbon.[13]

o Ethoxyethyl Carbons: Four distinct signals corresponding to the carbons of the ethoxyethyl
group will be observed in the aliphatic region.[6]

Synthesis, Handling, and Stability
Synthesis Pathway

The preparation of 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole is typically a two-step process
starting from the parent 4-iodo-1H-pyrazole. The ethoxyethyl group is introduced by reacting
the N-H of the pyrazole with ethyl vinyl ether, often catalyzed by a trace amount of acid.[6][7]
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Synthesis Workflow
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1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole

Click to download full resolution via product page

Caption: Synthesis of the title compound via N-protection.

Experimental Protocol: N-Protection of 4-lodo-1H-
pyrazole

Causality: This protocol utilizes ethyl vinyl ether as an electrophile. The reaction is acid-
catalyzed, which protonates the vinyl ether, making it more susceptible to nucleophilic attack by
the pyrazole nitrogen. Dichloromethane (CH2Clz2) is a common inert solvent for this
transformation.

e Preparation: Dissolve 4-iodo-1H-pyrazole (1.0 equiv) in anhydrous dichloromethane in a
round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

o Reagent Addition: Add ethyl vinyl ether (1.5-2.0 equiv) to the solution.

o Catalysis: Add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or a
drop of concentrated HCL.[7]
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Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin-Layer
Chromatography (TLC) until the starting material is consumed.

Workup: Quench the reaction by adding a mild base, such as saturated aqueous sodium
bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous
magnesium sulfate (MgSOa), and filter.

Purification: Remove the solvent under reduced pressure. The resulting crude product can
be purified by distillation under reduced pressure to yield the final product as a clear 0il.[6]

Safety, Storage, and Stability

Safety: The compound is associated with hazard statements H302 (Harmful if swallowed),
H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause
respiratory irritation).[9] Standard personal protective equipment (gloves, safety glasses, lab
coat) should be worn, and handling should occur in a well-ventilated fume hood.[15]

Storage: It is recommended to store the compound at 2-8°C, sealed tightly in a dry
environment and protected from light.[9][12]

Stability: Aryl iodides can be sensitive to light and heat, which can cause deiodination—the
cleavage of the C-I bond to release elemental iodine, often observed as a yellow or brown
discoloration.[16] Using high-purity solvents and storing solutions in amber vials can mitigate
this degradation.[16][17]

Chemical Reactivity and Synthetic Applications

The synthetic power of 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole lies in its dual functionality: the

highly reactive C-1 bond and the easily removable N-protecting group.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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